tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H25ClN2O3. This compound is known for its applications in organic synthesis and medicinal chemistry. It features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 3-amino-5-chlorophenol. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a coupling agent like di-tert-butyl dicarbonate. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The use of automated systems for mixing and monitoring the reaction can enhance the yield and purity of the final product. Additionally, continuous flow reactors can be employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amino and chlorophenoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-bromophenyl)methylamino)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of both amino and chlorophenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C16H23ClN2O3 |
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Molecular Weight |
326.82 g/mol |
IUPAC Name |
tert-butyl 3-[(3-amino-5-chlorophenoxy)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-5-4-11(9-19)10-21-14-7-12(17)6-13(18)8-14/h6-8,11H,4-5,9-10,18H2,1-3H3 |
InChI Key |
NVXAZTCWYPVWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=CC(=CC(=C2)N)Cl |
Origin of Product |
United States |
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